Benzoylstaurosporine

Description

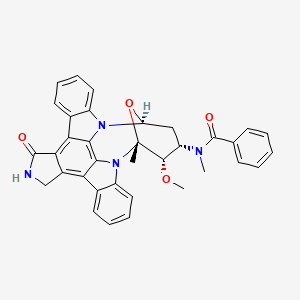

Benzoylstaurosporine (CAS: 120685-11-2; molecular formula: C₃₅H₃₀N₄O₄; molecular weight: 570.64 g/mol) is a semi-synthetic derivative of staurosporine, a natural alkaloid originally isolated from Streptomyces species. It is structurally characterized by the addition of a benzoyl group to the staurosporine backbone, enhancing its specificity for protein kinase C (PKC) inhibition . The compound is also known by its synonyms Midostaurin, CGP 41251, and PKC412, reflecting its development as a therapeutic agent and research tool .

This compound exhibits broad-spectrum antifungal activity, as demonstrated in studies on Burkholderia gladioli strain KJ-34, where it contributes to biocontrol against phytopathogenic fungi such as Magnaporthe oryzae and Botrytis cinerea with suppression ratios of 75% and 82%, respectively . Its mechanism involves disrupting fungal spore germination and hyphal morphogenesis via PKC inhibition, a critical signaling pathway in fungal growth .

Properties

IUPAC Name |

N-[(2R,3S,4S,6S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGQWWVMWDBQGC-PZFYLCKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]([C@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120685-11-2 | |

| Record name | Midostaurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=656576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triaza-octacyclo [12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27- nonaen-4-yl]-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzoylstaurosporine, also known as N-benzoyl-staurosporine or PKC412, is a potent inhibitor of various protein kinases, particularly those in the Protein Kinase C (PKC) family. This compound has garnered attention for its significant biological activity, particularly in the context of cancer treatment and cell death mechanisms. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound acts primarily as an inhibitor of PKC isoforms, particularly the calcium- and diacylglycerol-dependent PKC alpha (PKCα), as well as other tyrosine kinases such as VEGFR2, KIT, PDGFR, and FLT3. These interactions are crucial for its antitumor effects. The inhibition of these kinases leads to disruptions in various signaling pathways that are essential for cell proliferation and survival.

Key Research Findings

- Inhibition of Tumor Growth : Studies have demonstrated that this compound can inhibit tumor growth in various cancer models. For instance, it has been shown to slow down the progression of melanoma by affecting tumor cell proliferation and metastasis .

- Induction of Apoptosis : this compound is known to induce apoptosis in multiple cancer cell lines. It activates apoptotic pathways through the modulation of caspase activity, which is critical for programmed cell death .

- Impact on Drug Resistance : The compound has been reported to enhance the effectiveness of other chemotherapeutic agents, such as doxorubicin, particularly in drug-resistant cancer models. This suggests that this compound may play a role in overcoming multidrug resistance .

Biological Activity Summary Table

Case Studies

Several case studies highlight the clinical implications of this compound:

- Phase I Clinical Trials : A study involving PKC412 combined with gemcitabine and cisplatin showed promising results in patients with non-small-cell lung cancer (NSCLC). The combination therapy was well-tolerated and demonstrated preliminary efficacy .

- Multiple Myeloma Treatment : Research indicated that this compound effectively induces apoptosis in multiple myeloma cells by inhibiting Akt kinase activity, suggesting its potential as a therapeutic agent in hematological malignancies .

Chemical Reactions Analysis

Reaction Conditions

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Staurosporine, benzoyl chloride, DMF, 0–5°C | Benzoylation of indole nitrogen | ~75% |

| 2 | Ethanol/water mixture, 40–60°C | Crystallization of Form II | ≥95% purity |

Crystalline Form Preparation

The patented crystalline Form II of benzoylstaurosporine is critical for pharmaceutical stability and bioavailability. Key steps include:

-

Solvent selection : Ethanol-water mixtures (1:1 v/v) are optimal for inducing crystallization .

-

Temperature control : Heating to 40–60°C followed by gradual cooling ensures high-purity Form II .

Characterization Data

| Property | Form II Characteristics | Method |

|---|---|---|

| XRPD | Peaks at 2θ = 8.2°, 12.5°, 16.7° | X-ray diffraction |

| Melting Point | 198–202°C | DSC |

| Solubility | 0.1 mg/mL in water | USP <921> |

Mechanistic Insights from Analogous Compounds

Reactions involving benzoxazine and benzamide derivatives (e.g., cyclization with acetic acid) provide indirect insights into this compound’s stability:

-

Cyclization : Similar to benzoxazine formation, midostaurin’s structure may undergo ring-closure under acidic conditions .

-

Thiourea formation : Reaction with benzylamine in methanol/water mixtures could analogously modify side chains .

Process Optimization

Patent US8198435B2 highlights:

-

Scale-up : Ethanol reduces polymorphism risks compared to acetone or THF .

-

Purification : Recrystallization with ethanol-water achieves >99.9% purity, critical for clinical use .

Unresolved Challenges

Comparison with Similar Compounds

Benzoylstaurosporine belongs to a class of indolocarbazole alkaloids with diverse biological activities. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Key Insights :

- The benzoyl group in this compound enhances PKC specificity compared to the promiscuous kinase inhibition of staurosporine .

- Midostaurin is pharmacologically identical to this compound but is repurposed for clinical oncology due to its FLT3 and c-KIT inhibition .

Functional Analogues from Burkholderia gladioli KJ-34

Strain KJ-34 produces multiple antifungal metabolites, enabling a comparative analysis of mechanisms:

Key Insights :

- This compound’s PKC specificity contrasts with the epigenetic (Trichostatin A) or cytoskeletal (Latrunculin A) modes of action of other KJ-34 metabolites .

- Unlike Garcinone C, which induces oxidative stress, this compound directly targets signaling pathways critical for fungal development .

Pharmacokinetic and Physicochemical Properties

Key Insights :

- This compound’s lipophilicity and poor water solubility limit its agricultural applications, necessitating formulation innovations .

- Midostaurin’s clinical success relies on advanced drug delivery systems to overcome bioavailability challenges .

Preparation Methods

Crystalline Form II Production

The crystalline Form II of this compound is pharmaceutically preferred due to its stability and bioavailability. Key steps include:

-

Dissolving crude product in methanol/water (1:1) at 60°C

-

Seeding with Form II crystals (0.1% w/w)

-

Cooling to 0°C at 1°C/min

-

Filtering and washing with cold methanol

X-ray diffraction analysis confirms Form II by a characteristic peak at 2θ = 8.7°. Infrared spectroscopy further validates the structure through C=O stretches at 1680 cm⁻¹ and aromatic C-H bends at 789 cm⁻¹.

Amorphous Form Preparation

For formulations requiring rapid dissolution, the amorphous form is produced via spray drying:

-

Prepare 10% w/v solution in ethanol/acetone (3:7)

-

Spray dry at 120°C inlet temperature

-

Collect particles with mean diameter 2–5 μm

Industrial-Scale Optimization

Impurity Control

Midostaurin synthesis requires this compound with <0.1% 3-hydroxylated impurities. A patented purification process combines:

-

Silane reduction (phenylsilane, 0.5 eq.)

-

Acid washing (0.1 M HCl in 2-methyltetrahydrofuran)

-

Crystallization from ethanol/water (7:3)

This reduces oxidation byproducts from 1.2% to <0.05% while maintaining yields >80%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.